Kinase Polypharmacology Fingerprint: GSK3B vs. CSNK1 Isoform Selectivity Window Compared to Typical Kinase Probe Compounds
This compound exhibits a multi-kinase inhibition profile spanning GSK3B and three casein kinase 1 (CK1) isoforms. Based on ChEMBL 20 data aggregated in ZINC, the compound shows the highest affinity for GSK3B (pKi = 8.83, corresponding to Ki ≈ 14.8 nM), followed by CSNK1G2 (pKi = 8.10, Ki ≈ 79.4 nM), CSNK1A1 (pKi = 8.05, Ki ≈ 89.1 nM), and CSNK1D (pKi = 7.17, Ki ≈ 676 nM) [1]. The selectivity window between the primary target GSK3B and the least potent CK1 isoform (CSNK1D) is approximately 46-fold. This profile contrasts with dedicated CK1γ-selective inhibitors (e.g., pyridyl pyrrolopyridinones from the same ChEMBL dataset) that achieve >100-fold selectivity over GSK3B, and with GSK3B-selective probes that typically spare CK1 isoforms [2]. The balanced GSK3B/CK1 polypharmacology of this compound may be advantageous for phenotypic screening applications where dual Wnt pathway (GSK3B) and circadian/Wnt (CK1) modulation is desired.
| Evidence Dimension | Kinase inhibition affinity (pKi) across GSK3B and CK1 isoforms |
|---|---|
| Target Compound Data | GSK3B pKi = 8.83 (Ki ≈ 14.8 nM); CSNK1G2 pKi = 8.10 (Ki ≈ 79.4 nM); CSNK1A1 pKi = 8.05 (Ki ≈ 89.1 nM); CSNK1D pKi = 7.17 (Ki ≈ 676 nM) |
| Comparator Or Baseline | Typical selective CK1γ inhibitors (e.g., pyridyl pyrrolopyridinone series): >100-fold selectivity over GSK3B [2]; Selective GSK3B inhibitors (e.g., CHIR-99021): typically >100-fold selective over CK1 isoforms |
| Quantified Difference | This compound exhibits a 46-fold GSK3B/CSNK1D selectivity window vs. >100-fold selectivity for dedicated probe compounds; offers concurrent GSK3B/CK1 coverage at sub-micromolar concentrations |
| Conditions | ChEMBL 20 curated biochemical kinase assay data; exact assay conditions (ATP concentration, enzyme construct) not specified in the ZINC aggregation and must be verified against original deposition records |
Why This Matters
For procurement decisions, the balanced GSK3B/CK1 polypharmacology profile distinguishes this compound from highly selective kinase probes and positions it as a potential tool for dual-pathway modulation studies, provided the user verifies the original assay context.
- [1] ZINC Database Entry ZINC95559065. 2-phenyl-N-(3-(pyridin-2-yloxy)benzyl)-2H-1,2,3-triazole-4-carboxamide. Activities based on ChEMBL 20. Accessed via zinc.docking.org. View Source
- [2] Huang X, et al. Structure-Based Design of Potent and Selective CK1γ Inhibitors. ACS Med Chem Lett. 2012;3(12):1059-1064. doi:10.1021/ml300278f. View Source
